N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
CAS No.: 1327556-09-1
Cat. No.: VC6005364
Molecular Formula: C12H13N3O
Molecular Weight: 215.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327556-09-1 |
|---|---|
| Molecular Formula | C12H13N3O |
| Molecular Weight | 215.256 |
| IUPAC Name | N,3-dimethyl-1-phenylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H13N3O/c1-9-11(12(16)13-2)8-15(14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
| Standard InChI Key | AITPRHVQANEZKH-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C(=O)NC)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide (C₁₃H₁₅N₃O) features a pyrazole ring substituted with three distinct functional groups:
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N1-phenyl group: A benzene ring attached to the nitrogen atom at position 1 of the pyrazole core.
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C3-methyl group: A methyl substituent at position 3 of the pyrazole ring.
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C4-carboxamide group: A carboxamide functional group (-CONHMe) at position 4, where the nitrogen atom is methylated.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide |
The compound’s SMILES representation is CC1=NN(C(=C1C(=O)N(C)C)C2=CC=CC=C2)C, derived from analogous pyrazole carboxamides .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide can be inferred from methodologies used for related pyrazole carboxamides :
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Pyrazole Ring Formation: Ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1H-pyrazole-4-carboxylate.
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Methylation: The pyrazole nitrogen (N1) is methylated using dimethyl sulfate under basic conditions, yielding ethyl 1-methyl-1H-pyrazole-4-carboxylate.
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Saponification: The ester group is hydrolyzed to a carboxylic acid using NaOH.
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Carboxamide Formation: The carboxylic acid is converted to an acid chloride (using SOCl₂) and subsequently reacted with methylamine to introduce the N-methyl carboxamide group.
Key reaction steps are summarized below:
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, 0–30°C | Ethyl 1H-pyrazole-4-carboxylate |
| 2 | Dimethyl sulfate, NaHCO₃, toluene, 50°C | Ethyl 1-methyl-1H-pyrazole-4-carboxylate |
| 3 | NaOH, EtOH, HCl | 1-Methyl-1H-pyrazole-4-carboxylic acid |
| 4 | SOCl₂, reflux; methylamine, THF, K₂CO₃ | N,3-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide |
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:
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logP: Estimated ~1.2 (comparable to N-(3-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide ).
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Solubility: Likely low aqueous solubility due to hydrophobic phenyl and methyl groups.
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Hydrogen Bonding: One hydrogen bond donor (amide NH) and three acceptors (amide carbonyl, pyrazole ring N).
Biological Activity and Applications
Pharmacological Prospects
Pyrazole derivatives are explored as kinase inhibitors, antitumor agents, and anti-inflammatory compounds. The methylated carboxamide group in this compound may improve metabolic stability compared to non-methylated analogs, a critical factor in drug development .
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